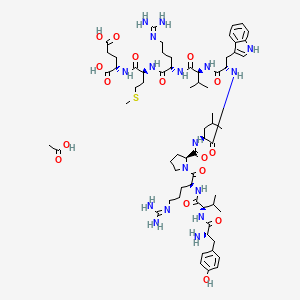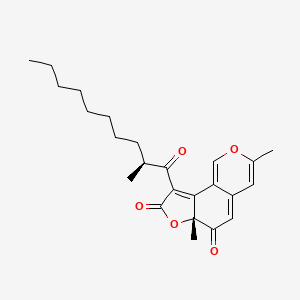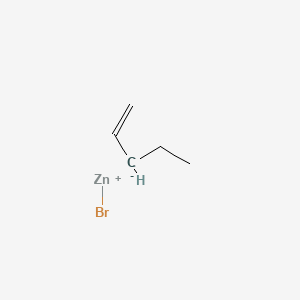
bromozinc(1+);pent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromozinc(1+);pent-1-ene, also known as 4-pentenylzinc bromide, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bromozinc(1+);pent-1-ene typically involves the reaction of pent-1-ene with a brominating agent to form 1,2-dibromopentane. This intermediate is then treated with a zinc reagent to yield the desired bromozinc compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bromozinc(1+);pent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium and nickel catalysts are often employed in addition reactions to facilitate the formation of new bonds.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pentenes can be formed.
Addition Products: The addition of this compound to alkenes or alkynes results in the formation of longer carbon chains.
Oxidation Products: Oxidation can yield epoxides or other oxygen-containing compounds.
Wissenschaftliche Forschungsanwendungen
Bromozinc(1+);pent-1-ene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Catalysis: this compound is used as a reagent in catalytic processes to form carbon-carbon bonds.
Wirkmechanismus
The mechanism of action of bromozinc(1+);pent-1-ene involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This reactivity makes it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Pent-1-ene: A simple alkene that can undergo similar addition reactions but lacks the reactivity of the bromozinc compound.
Pent-2-ene: Another alkene with similar reactivity but different regioselectivity in reactions.
Bromine and Pent-2-ene: This combination can form similar brominated intermediates but lacks the versatility of the zinc reagent.
Uniqueness: Bromozinc(1+);pent-1-ene is unique due to its ability to form stable organozinc intermediates that can participate in a wide range of chemical reactions. This versatility makes it a valuable tool in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
929-02-2 |
|---|---|
Molekularformel |
C5H9BrZn |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
bromozinc(1+);pent-1-ene |
InChI |
InChI=1S/C5H9.BrH.Zn/c1-3-5-4-2;;/h3,5H,1,4H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
PSVSIPVOTAOYHR-UHFFFAOYSA-M |
Kanonische SMILES |
CC[CH-]C=C.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14754248.png)
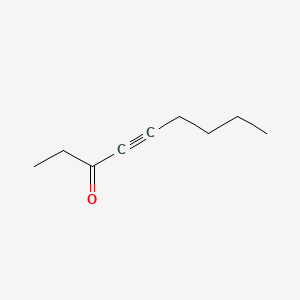
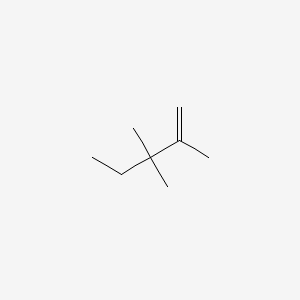
![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)

![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)
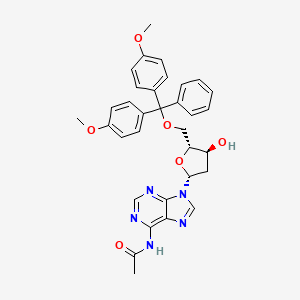


![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)
